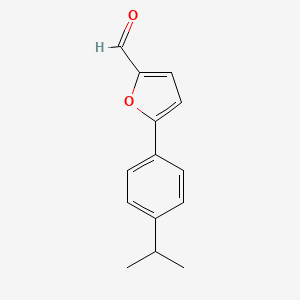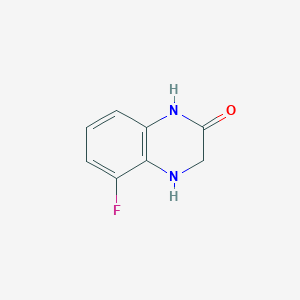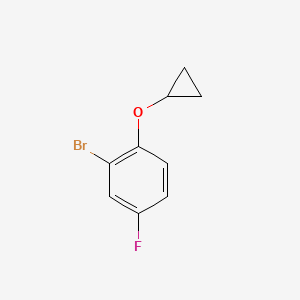
2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL)ACETONITRILE
描述
2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL)ACETONITRILE: is an organic compound that belongs to the class of chromans, which are oxygen-containing heterocycles. This compound is characterized by a chroman ring system attached to an acetonitrile group. Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of chroman-3-yl-acetonitrile typically involves the reaction of chroman derivatives with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where a suitable leaving group on the chroman ring is replaced by the acetonitrile group. This can be achieved using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile itself .
Industrial Production Methods: Industrial production of chroman-3-yl-acetonitrile may involve more scalable and economically viable methods. These methods often avoid the use of pyrophoric reagents and may include purification steps that do not require column chromatography .
化学反应分析
Types of Reactions: 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL)ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or chromanols.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in solvents like DMSO or acetonitrile
Major Products:
Oxidation: Chromanones or chromanols.
Reduction: Primary amines.
Substitution: Various substituted chroman derivatives.
科学研究应用
2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL)ACETONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical sensors
作用机制
The mechanism of action of chroman-3-yl-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Chroman-2-ones: These compounds share the chroman ring system but differ in the position and type of functional groups attached.
Chroman-4-ones: Similar to chroman-2-ones but with different substitution patterns.
Flavanones: These compounds have a similar core structure but with different functional groups and biological activities .
Uniqueness: 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL)ACETONITRILE is unique due to its specific functional group (acetonitrile) attached to the chroman ring, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
113771-49-6 |
|---|---|
分子式 |
C11H11NO |
分子量 |
173.21 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-2H-chromen-3-yl)acetonitrile |
InChI |
InChI=1S/C11H11NO/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,9H,5,7-8H2 |
InChI 键 |
FUJPHBGPWPWNPW-UHFFFAOYSA-N |
规范 SMILES |
C1C(COC2=CC=CC=C21)CC#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl (2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,11,14(19),15,17-octaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B8746698.png)

![4-Iodo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8746712.png)


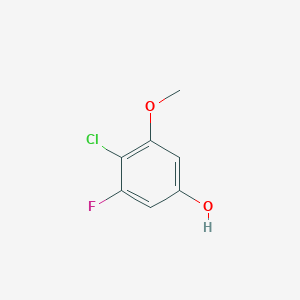
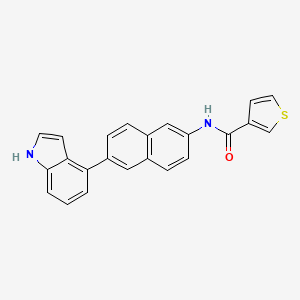
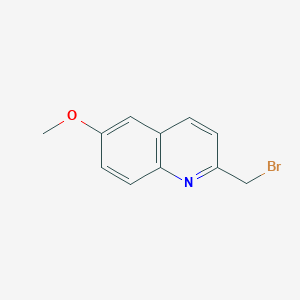
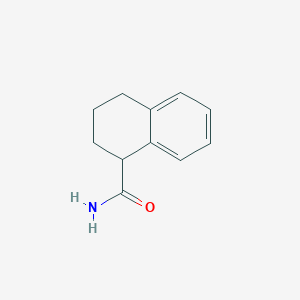
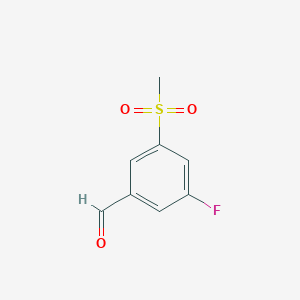
![2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine](/img/structure/B8746779.png)
